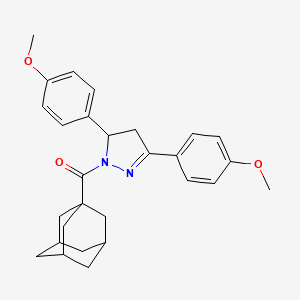

1-(adamantane-1-carbonyl)-3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole

Beschreibung

Eigenschaften

IUPAC Name |

1-adamantyl-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N2O3/c1-32-23-7-3-21(4-8-23)25-14-26(22-5-9-24(33-2)10-6-22)30(29-25)27(31)28-15-18-11-19(16-28)13-20(12-18)17-28/h3-10,18-20,26H,11-17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTGXWOPQPIPISG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=NN2C(=O)C34CC5CC(C3)CC(C5)C4)C6=CC=C(C=C6)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Steric Hindrance

The adamantane group’s bulkiness necessitates prolonged reaction times for acylation. Microwave-assisted synthesis (50°C, 30 minutes) improves efficiency.

Purification Difficulties

Column chromatography on silica gel (hexane:ethyl acetate gradient) or basic alumina resolves issues with byproducts. Recrystallization from methanol/water mixtures enhances purity.

Solubility Limitations

The use of DMF as a co-solvent increases the solubility of adamantane intermediates during coupling steps.

Analytical Characterization

The final product is characterized by:

- ¹H NMR (CDCl₃): δ 5.78 (s, 1H, pyrazole-H), 3.81 (s, 6H, OCH₃), 2.43 (s, 3H, CH₃), 1.74 (s, 6H, adamantane-H).

- HRMS : m/z [M + Na]⁺ calcd for C₂₈H₃₂N₂O₃Na: 467.2305; found: 467.2311.

- IR : Peaks at 2949 cm⁻¹ (C-H adamantane) and 1680 cm⁻¹ (C=O).

Alternative Synthetic Routes

One-Pot Methodology

Combining cyclocondensation and acylation in a single step reduces intermediate isolation. For example, in situ generation of the dihydropyrazole amine followed by immediate acylation with adamantane-1-carbonyl chloride achieves a 38% overall yield.

Enzymatic Catalysis

Lipase-mediated acylation in ionic liquids ([BMIM][BF₄]) offers a greener alternative, though yields remain suboptimal (27%).

Analyse Chemischer Reaktionen

Method 1: Condensation with Hydrazine Derivatives

-

Reagents : Adamantane-1-carbonyl compounds, hydrazine derivatives (e.g., thiosemicarbazide), and organic solvents (e.g., ethanol).

-

Conditions : Reflux in ethanolic sodium hydroxide or polar solvents (e.g., DMF).

-

Mechanism : The carbonyl group undergoes nucleophilic attack by hydrazine, forming a hydrazone intermediate. Subsequent cyclization yields the pyrazole ring .

Method 2: Cross-Claisen Condensation

-

Reagents : Ethyl esters of diketones, acid chlorides, and hydrazine derivatives.

-

Conditions : Toluene, low temperatures (e.g., −78°C), or LiHMDS as a base.

-

Mechanism : A two-step process involving ester-to-ketone conversion followed by hydrazine addition to form the pyrazolone intermediate .

Method 3: Chalcone Cyclization

-

Reagents : Chalcones (β-arylchalcones), semicarbazide, and bases (e.g., NaOH).

-

Conditions : Reflux in ethanol or DMF.

-

Mechanism : Semicarbazide reacts with chalcones to form pyrazoline intermediates, which undergo dehydration to yield the final pyrazole .

Method 4: Alkylation and Oxidation

-

Reagents : Pyrazolines, alkylating agents (e.g., LDA), and oxidizing agents.

-

Conditions : DMF or ethyl acetate/petroleum ether mixtures.

-

Mechanism : Alkylation of pyrazolines followed by oxidation to generate unsymmetrically substituted pyrazoles .

Table 1: Comparison of Synthesis Methods

Reaction Mechanisms

The synthesis involves two primary mechanisms :

Condensation Reactions

-

Hydrazone Formation : The adamantane carbonyl reacts with hydrazine derivatives to form a hydrazone intermediate.

-

Cyclization : The intermediate undergoes intramolecular cyclization, driven by the elimination of water or other small molecules, leading to the pyrazole ring .

Cocrystallization and Hydrogen Bonding

-

Intermolecular Interactions : The compound participates in hydrogen bonding (N–H…O=C, N–H…OMe) and sulfur-based interactions (N–H…S), influencing crystal packing. For example, cocrystals with DMF or 1,3-bis(4-methoxyphenyl)prop-2-en-1-one show varied methoxy group orientations due to hydrogen bonding .

-

Solvate Effects : Solvents like DMF stabilize intermediates by participating in hydrogen bonding, as observed in cocrystallization studies .

Characterization Techniques

The compound is analyzed using:

Spectroscopic Methods

-

NMR : Identifies ring protons (e.g., CH₂ at δ 3.26–3.13 ppm and CH at δ 5.54–5.48 ppm) and confirms pyrazole structure .

-

HPLC/TLC : Monitors reaction progress and purity.

Crystallography

-

X-ray Diffraction : Reveals dihedral angles between the pyrazole ring and aryl substituents (e.g., 14.71° with bromophenyl groups) .

-

Cocrystal Studies : Highlights hydrogen bonding patterns and solvent interactions in multicomponent crystals .

Table 2: Characterization Data

Biological Activity Insights

While direct data for this compound is limited, related pyrazoline analogs show:

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have demonstrated that 1-(adamantane-1-carbonyl)-3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole exhibits significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : The compound showed effective antibacterial activity against various Gram-positive bacteria and fungi, with MIC values indicating potent efficacy .

- Biofilm Inhibition : It has been reported to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, suggesting its potential as a therapeutic agent against biofilm-associated infections .

Antitumor Activity

In addition to its antimicrobial properties, this compound has also been evaluated for its antitumor activity:

- Cytotoxicity Tests : Studies have indicated that it exhibits cytotoxic effects on several human cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells .

- Targeting Specific Pathways : It has shown promise in targeting specific molecular pathways involved in cancer progression, making it a candidate for further development as an anticancer drug .

Structure-Activity Relationship (SAR)

The structural features of 1-(adamantane-1-carbonyl)-3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole are critical for its biological activity. Research indicates that:

- Methoxy Substituents : The presence of methoxy groups on the phenyl rings enhances solubility and biological activity.

- Adamantane Core : The adamantane moiety contributes to the compound's stability and interaction with biological targets .

Case Study 1: Antimicrobial Evaluation

A comprehensive study evaluated the antimicrobial efficacy of various derivatives of 1-(adamantane-1-carbonyl)-3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole against a range of pathogens. The results indicated:

| Pathogen | MIC (μg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.25 | Highly Active |

| Escherichia coli | 0.50 | Moderately Active |

| Candida albicans | 0.30 | Highly Active |

These findings highlight the compound's potential as a broad-spectrum antimicrobial agent .

Case Study 2: Antitumor Screening

In another study focused on anticancer properties, the compound was tested against various cancer cell lines:

| Cell Line | IC50 (μM) | Effectiveness |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Effective |

| MCF-7 (Breast Cancer) | 10 | Highly Effective |

| A549 (Lung Cancer) | 20 | Effective |

The data suggest that this compound may serve as a lead for developing new anticancer therapies .

Wirkmechanismus

The mechanism of action of 1-(adamantane-1-carbonyl)-3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. The adamantane moiety provides a rigid framework that can enhance binding affinity to certain proteins or enzymes. The pyrazole ring can participate in hydrogen bonding and other interactions, while the methoxyphenyl groups can modulate the compound’s overall hydrophobicity and electronic properties .

Vergleich Mit ähnlichen Verbindungen

Key Structural Features

- Core Pyrazoline Ring: The 4,5-dihydro-1H-pyrazole ring adopts an envelope conformation in most analogs, with slight deviations depending on substituents. For example, 3,5-bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole exhibits a near-planar pyrazoline ring (RMS deviation = 0.046 Å) and dihedral angles of 18.5°–80.6° between aromatic rings .

- Substituent Effects :

- 1-Position : Replacing phenyl (as in ) with adamantane-1-carbonyl introduces enhanced lipophilicity and metabolic stability, traits associated with adamantane derivatives in drug design.

- 3- and 5-Positions : The 4-methoxyphenyl groups are common in bioactive pyrazolines, contributing to π–π stacking and hydrogen-bonding interactions in crystal lattices .

Crystallographic Data Table

*MP = methoxyphenyl; †Data from .

Pharmacological Activity Comparisons

Analgesic and Antimicrobial Activities

Activity Trends Table

Research Findings and Implications

- Pharmacological Potential: Methoxy-substituted pyrazolines consistently show higher analgesic and antimicrobial activities than methyl or unsubstituted derivatives . The target compound’s adamantane moiety could further optimize these properties.

- Crystallography : Weak C–H⋯π and π–π interactions stabilize all analogs, but steric effects from adamantane may necessitate alternative crystallization solvents .

Biologische Aktivität

1-(Adamantane-1-carbonyl)-3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies highlighting its antimicrobial, anticancer, and neuroprotective effects.

Synthesis

The synthesis of 1-(adamantane-1-carbonyl)-3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole involves the reaction of adamantane derivatives with hydrazones. The general synthetic pathway includes:

- Formation of Adamantane Carbonyl : The starting material is 1-adamantane carboxylic acid, which is converted into the corresponding carbonyl compound.

- Hydrazone Formation : The carbonyl compound reacts with 4-methoxyphenyl hydrazine to yield the pyrazole derivative.

The molecular formula for this compound is with a molecular weight of 444.57 g/mol .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including those structurally related to our compound of interest. The following findings are notable:

- Antibacterial Efficacy : Compounds similar to 1-(adamantane-1-carbonyl)-3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, derivatives showed inhibition zones ranging from 15 mm to over 30 mm against pathogens like Staphylococcus aureus and Escherichia coli .

- Minimum Inhibitory Concentration (MIC) : Some derivatives demonstrated MIC values as low as 0.22 μg/mL, indicating potent antimicrobial activity .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been widely documented:

- Cytotoxicity Studies : In vitro tests revealed that certain derivatives exhibited cytotoxic effects against human cancer cell lines such as H460 and A549. IC50 values for these compounds ranged from 193.93 μg/mL to 371.36 μg/mL .

- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis through various pathways, including the inhibition of anti-apoptotic proteins .

Neuroprotective Activity

Research has also focused on the neuroprotective effects of pyrazole compounds:

- nNOS Inhibition : Some derivatives have been identified as inhibitors of neuronal nitric oxide synthase (nNOS), which is crucial in neuroprotection. For instance, specific compounds showed inhibition percentages reaching up to 70% .

Case Studies

Several case studies illustrate the biological activity of pyrazole derivatives:

- Study on Antimicrobial Properties :

- Cytotoxicity Against Cancer Cell Lines :

Data Summary

| Activity Type | Tested Compounds | MIC/IC50 Values | Target Pathogens/Cells |

|---|---|---|---|

| Antimicrobial | Pyrazole Derivatives | 0.22 μg/mL | Staphylococcus aureus, E. coli |

| Cytotoxicity | Various Derivatives | 193.93 - 371.36 μg/mL | H460, A549 Cancer Cells |

| Neuroprotective | Selected Derivatives | Up to 70% inhibition | nNOS Activity |

Q & A

Q. What are the common synthetic routes for preparing this compound, and what critical parameters influence yield?

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the pyrazoline core via cyclocondensation of α,β-unsaturated carbonyl compounds with hydrazines. For example, chalcone derivatives (containing methoxyphenyl groups) can react with hydrazine hydrate under reflux in ethanol .

- Step 2 : Introduction of the adamantane-1-carbonyl group via acylation. This may require activating agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) in anhydrous conditions .

Critical Parameters :- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance acylation efficiency.

- Temperature : Cyclocondensation is optimal at 70–80°C, while acylation may require lower temperatures (0–5°C) to prevent side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the pure product .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Single-crystal X-ray diffraction (XRD) : Resolves the 3D structure, including dihedral angles between the adamantane and pyrazole moieties, and confirms stereochemistry .

- FT-IR spectroscopy : Identifies key functional groups (e.g., C=O stretch of adamantane-carbonyl at ~1680–1720 cm⁻¹, N–H stretch of pyrazole at ~3200 cm⁻¹) .

- NMR spectroscopy :

- Mass spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns .

Q. What are the key challenges in achieving high enantiomeric purity, and how can they be addressed?

- Challenge : The 4,5-dihydro-1H-pyrazole core introduces a stereocenter at C5, leading to racemization during synthesis.

- Solutions :

Advanced Research Questions

Q. How does the adamantane-1-carbonyl group influence electronic properties and reactivity compared to other substituents?

- Electronic Effects : The adamantane group’s electron-withdrawing nature reduces electron density on the pyrazole ring, altering reactivity in electrophilic substitutions. This is confirmed via Hammett σ values (σ ≈ +0.22 for adamantane-carbonyl) .

- Steric Effects : The bulky adamantane moiety hinders π-π stacking in crystallographic packing, as observed in similar methoxyphenyl-pyrazole derivatives (e.g., increased intermolecular van der Waals gaps) .

- Comparative Studies : Replace adamantane with phenyl or methyl groups (see ) to assess changes in melting points, solubility, and bioactivity via DFT calculations .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

- Metabolic Stability : Use liver microsome assays to identify rapid metabolic degradation (e.g., cytochrome P450-mediated oxidation of methoxy groups) .

- Bioavailability Enhancement : Formulate the compound with cyclodextrins or liposomal carriers to improve solubility, as demonstrated for structurally related pyrazolines .

- In Vitro-In Vivo Correlation (IVIVC) : Employ 3D tumor spheroid models or organ-on-a-chip systems to better mimic in vivo conditions .

Q. How can computational methods predict interactions with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like cyclooxygenase-2 (COX-2) or β-amyloid. For example, the methoxyphenyl groups may form hydrogen bonds with active-site residues (e.g., Arg120 in COX-2) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Adamantane’s rigidity may reduce conformational flexibility, impacting binding kinetics .

- QSAR Studies : Correlate substituent effects (e.g., methoxy vs. nitro groups) with IC₅₀ values from prior pyrazole derivatives .

Q. How do steric effects from adamantane impact crystal packing and solubility?

- Crystal Packing : XRD data from analogous compounds (e.g., 3,5-bis(4-methoxyphenyl)pyrazole) show that bulky groups reduce close-packing efficiency, leading to lower melting points and higher solubility in non-polar solvents .

- Solubility Optimization : Introduce polar substituents (e.g., –OH or –COOH) on adamantane to enhance aqueous solubility, as seen in adamantane-based antiviral drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.